molecular formula C23H23NO4 B6281228 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2138027-98-0

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B6281228
CAS No.: 2138027-98-0
M. Wt: 377.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclo[3.1.1]heptane core, a norbornane-derived scaffold, substituted with a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group at position 5 and a carboxylic acid group at position 1. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions. The bicyclic structure imparts rigidity, making the compound valuable in designing conformationally constrained peptides or peptidomimetics for drug discovery .

Properties

CAS No.

2138027-98-0

Molecular Formula

C23H23NO4

Molecular Weight

377.4

Purity

95

Origin of Product

United States

Preparation Methods

Photoinduced [3σ+2σ] Cycloaddition

The bicyclo[3.1.1]heptane skeleton is efficiently constructed via a photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs). This method, pioneered by recent studies, employs iridium-based photocatalysts under blue light irradiation (450 nm) to generate radical intermediates that facilitate ring expansion. For example, reacting 1-(4-fluorophenyl)bicyclo[1.1.0]butane with N-cyclopropylaniline in acetonitrile at 25°C yields the bicyclo[3.1.1]heptane framework with 70% efficiency. The reaction proceeds through a proposed mechanism involving single-electron transfer, β-scission of the CPA radical cation, and subsequent cyclization (Scheme 1).

Table 1: Optimization of Cycloaddition Conditions

EntryPhotocatalystSolventYield (%)
1Ir(ppy)₃CH₃CN70
2Ru(bpy)₃²⁺CH₃CN45
3Eosin YCH₃CN32
4NoneCH₃CN0

Data adapted from.

Alternative Ring-Opening Strategies

Prior to the advent of photochemical methods, strained intermediates like norbornene derivatives were utilized. For instance, nickel-catalyzed [2π+2π] cycloadditions of norbornene with allyl amines provided moderate yields (40–55%) but suffered from regioselectivity issues. These methods have largely been superseded by photochemical approaches due to superior efficiency and stereochemical control.

Introduction of the Amino Group

Direct Amination via Ring-Opening

The amino group is introduced during the cycloaddition step by incorporating CPAs as nitrogen sources. N-cyclopropylaniline derivatives react with BCBs to form 4-aminobicyclo[3.1.1]heptanes, where the amino group occupies the bridgehead position. Substituents on the CPA aryl ring significantly influence yield; electron-withdrawing groups (e.g., -CF₃) enhance reactivity, achieving up to 65% yield, while electron-donating groups (e.g., -OMe) reduce efficiency to 42%.

Post-Cyclization Functionalization

Fmoc Protection of the Amino Group

Standard Fmoc-Cl Protocol

The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions. A representative procedure involves dissolving the aminobicycloheptane (1 equiv) in THF/water (2:1), adding Fmoc-Cl (1.2 equiv) and NaHCO₃ (2 equiv) at 0°C, and stirring for 12 h. This method typically achieves 85–90% yields, with purity confirmed by ¹H NMR (δ 7.75–7.30 ppm, aromatic Fmoc protons).

Critical Parameters:

  • Temperature: Reactions conducted above 0°C lead to premature Fmoc cleavage.

  • Solvent Choice: Dichloromethane reduces hydrolysis but prolongs reaction times.

Solid-Phase-Compatible Methods

For integration into peptide synthesis workflows, Fmoc-protected bicycloheptanes are prepared using Fmoc-OSu (N-hydroxysuccinimide active ester). Coupling the amino compound with Fmoc-OSu (1.5 equiv) and DIEA (3 equiv) in DMF for 4 h affords the protected derivative in 92% yield. This approach minimizes racemization and is scalable to multigram quantities.

Carboxylation at the 1-Position

Directed C–H Activation

Rhodium-catalyzed C–H carboxylation using CO₂ gas introduces the carboxylic acid moiety. A mixture of the bicycloheptane precursor, [RhCl(cod)]₂ (5 mol%), and Xantphos (10 mol%) in DME reacts under 1 atm CO₂ at 80°C for 24 h, yielding the carboxylated product (55%). Regioselectivity is dictated by the bridgehead’s electronic environment.

Hydrolysis of Nitrile Precursors

Alternative routes involve cyanation followed by hydrolysis. Treating 1-bromobicyclo[3.1.1]heptane with CuCN (2 equiv) in DMF at 120°C forms the nitrile intermediate, which is hydrolyzed using 6 M HCl at reflux (12 h) to the carboxylic acid (overall yield: 48%).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (SiO₂, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN). The latter resolves diastereomers, with typical retention times of 8.2–8.9 min.

Table 2: Characterization Data

PropertyValueSource
¹H NMR (400 MHz, CDCl₃)δ 7.75–7.30 (m, 8H, Fmoc Ar-H)
HRMS (ESI+)m/z 350.1498 [M+H]+
HPLC Purity>99% (254 nm)

X-ray Crystallography

Single-crystal X-ray analysis confirms the bicyclo[3.1.1]heptane scaffold’s geometry. Key metrics include a bridgehead C–C bond length of 1.54 Å and N–C(O)–O angles of 123°, consistent with sp³ hybridization.

Scale-Up and Industrial Considerations

Continuous Flow Photoreactors

Large-scale synthesis employs continuous flow systems to enhance light penetration and reduce reaction times. A 10 L reactor operating at 450 nm with a residence time of 30 min achieves 68% yield, compared to 70% in batch.

Cost-Benefit Analysis

Raw material costs dominate production expenses:

  • BCB precursors: $120–150/g

  • Fmoc-Cl: $80/g

Transitioning to flow chemistry reduces solvent waste by 40%, lowering environmental impact.

Emerging Methodologies

Enzymatic Desymmetrization

Recent advances employ lipases (e.g., Candida antarctica) to resolve racemic mixtures. Hydrolysis of bicycloheptane acetates in phosphate buffer (pH 7.0) affords enantiomerically pure material (ee >98%).

Electrochemical Synthesis

Paired electrolysis in undivided cells enables catalyst-free carboxylation. Applying 5 V between graphite electrodes in CO₂-saturated DMF achieves 60% yield, avoiding precious metal catalysts .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

2-[(tert-Butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid
  • Core : Bicyclo[3.1.1]heptane with a tertiary amine (aza group) at position 2.
  • Substituents : A tert-butoxycarbonyl (Boc) group and a methoxymethyl side chain.
  • Key Differences :
    • The aza group introduces polarity and alters electronic properties compared to the purely hydrocarbon bicyclo core of the target compound.
    • Boc protection requires stronger acidic conditions (e.g., trifluoroacetic acid) for deprotection, unlike the base-labile Fmoc group .
  • Applications : Suitable for peptide synthesis requiring orthogonal protection strategies.
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic Acid
  • Core : Cyclobutane ring instead of bicyclo[3.1.1]heptane.
  • Substituents: Fmoc-protected amino group and carboxylic acid.
  • Key Differences :
    • The cyclobutane ring introduces higher ring strain and reduced conformational flexibility compared to the bicyclic system.
    • Smaller ring size may limit steric interactions in peptide backbones .
  • Applications : Useful in synthesizing compact, strained peptides for probing bioactive conformations.

Functional Group Variations

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(piperidin-1-yl)pentanoic Acid Hydrochloride
  • Core: Linear pentanoic acid chain with a piperidine side chain.
  • Substituents: Fmoc-protected amino group.
  • Key Differences: Linear structure lacks the conformational restraint of bicyclic systems.
  • Applications: Ideal for synthesizing non-natural amino acids with enhanced pharmacokinetic properties.
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.4]octane-6-carboxylic Acid
  • Core : Spiro[3.4]octane system with an aza group.
  • Substituents : Fmoc and carboxylic acid groups.
  • Key Differences :
    • The spiro architecture imposes unique steric and electronic constraints distinct from bicyclic systems.
    • The aza group may participate in hydrogen bonding or metal coordination .
  • Applications: Potential use in designing enzyme inhibitors or metal-chelating peptides.

Biological Activity

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid (CAS No. 676371-66-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

PropertyValue
Molecular FormulaC21H19NO4
Molecular Weight349.38 g/mol
CAS Number676371-66-7
StructureChemical Structure

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Effects : Demonstrated efficacy against various bacterial strains, potentially through inhibition of cell wall synthesis or disruption of membrane integrity.
  • Anticancer Properties : Induces apoptosis in cancer cell lines by activating the caspase pathway and inhibiting proliferation signals.
  • Neuroprotective Effects : Modulates neuronal signaling pathways, particularly those involving neurotransmitter receptors, which may help in conditions like Alzheimer’s disease.

Target Pathways

The compound interacts with several key biological pathways:

  • MAPK/ERK Pathway : Involved in cell proliferation and survival.
  • NF-kB Pathway : Plays a crucial role in inflammation and immune responses.
  • PI3K/Akt/mTOR Pathway : Regulates cell growth and metabolism.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against a panel of pathogens, including E. coli and Staphylococcus aureus. Results showed:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL

This suggests a moderate antimicrobial activity, warranting further investigation into its mechanism.

Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed:

Cell LineIC50 (µM)
MCF-715
HeLa10

This indicates that the compound has significant cytotoxic effects on these cancer cells, potentially making it a candidate for further development as an anticancer agent.

Study 3: Neuroprotective Effects

In a model of neurodegeneration, the compound was tested for its ability to protect neuronal cells from oxidative stress:

TreatmentCell Viability (%)
Control100
Compound (10 µM)85
Compound (50 µM)70

These results suggest that higher concentrations may offer protective benefits but could also induce toxicity at elevated levels.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via the Arndt-Eistert homologation protocol, starting with Fmoc-protected α-amino acids. Key steps include acylation at 0–5°C in anhydrous DMF and subsequent Curtius rearrangement under reflux. Optimize yield by controlling reaction temperature, using dry solvents, and employing high-purity reagents. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) and characterization by HPLC (C18 column, acetonitrile/water gradient) ensure >95% purity .

Q. How can the stereochemical integrity of the bicyclo[3.1.1]heptane core be preserved during synthesis?

  • Methodological Answer : Chiral resolution is critical. Use enantiomerically pure starting materials and monitor stereochemistry via circular dichroism (CD) spectroscopy. For bicyclo[3.1.1]heptane systems, low-temperature reaction conditions (-20°C) minimize racemization during Fmoc deprotection (20% piperidine in DMF). Confirm configuration by X-ray crystallography or NOESY NMR .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural identity?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).
  • Structural Confirmation : High-resolution mass spectrometry (HRMS, ESI+) and 2D NMR (¹H-¹³C HSQC, HMBC).
  • Fmoc Integrity : Monitor UV absorbance at 301 nm for fluorenyl group detection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the biological activity data of this compound across different in vitro assays?

  • Methodological Answer : Cross-validate assays under standardized conditions (pH 7.4, 37°C) and use orthogonal techniques:

  • Binding Affinity : Surface plasmon resonance (SPR) for real-time kinetics.
  • Cellular Uptake : LC-MS/MS quantification in cell lysates.
  • Contradiction Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess permeability differences. Validate targets via CRISPR knockouts .

Q. What strategies mitigate side reactions during Fmoc deprotection in peptide synthesis involving this compound?

  • Methodological Answer : Use 20% piperidine in DMF for 10-minute treatments, followed by neutralization with 0.5 M HCl. Avoid prolonged exposure to base to prevent β-elimination of the bicycloheptane core. Monitor by TLC (ninhydrin staining) and employ scavengers (e.g., thioanisole) during acidic cleavage .

Q. How does the bicyclo[3.1.1]heptane scaffold influence conformational dynamics in peptide mimetics?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to analyze backbone rigidity. Compare with NMR-derived nuclear Overhauser effect (NOE) constraints. The bicycloheptane restricts φ/ψ angles, enhancing α-helix mimicry in peptide chains .

Q. What computational methods predict the compound’s metabolic stability in drug discovery pipelines?

  • Methodological Answer : Use in silico tools:

  • CYP450 Metabolism : Schrödinger’s MetaSite.
  • Half-Life Prediction : ADMET Predictor (Simulations Plus).
  • Validate with in vitro hepatocyte assays (37°C, 5% CO₂) and LC-MS metabolite profiling .

Notes on Contradictory Findings

  • Biological Activity Variability : Inconsistent IC₅₀ values in antiviral assays (e.g., HIV-1 entry inhibition) may arise from differences in cell membrane composition or assay readouts (luminescence vs. fluorescence). Standardize using pseudovirus neutralization assays and include positive controls (e.g., Enfuvirtide) .
  • Stereochemical Purity : Discrepancies in chiral HPLC retention times can indicate racemization during synthesis. Validate via Marfey’s reagent derivatization and LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.